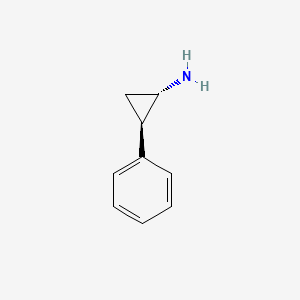

(1S,2R)-2-phenylcyclopropanamine

Description

Properties

IUPAC Name |

(1S,2R)-2-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELCINSCMGFISI-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315454 | |

| Record name | (+)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

79-80 °C @ 1.5-1.6 mm Hg | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3721-28-6, 155-09-9 | |

| Record name | (+)-Tranylcypromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 164-166 °C /Hydrochloride/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1S,2R)-2-Phenylcyclopropanamine

Abstract

(1S,2R)-2-phenylcyclopropanamine, the dextrorotatory enantiomer of tranylcypromine, is a potent monoamine oxidase inhibitor (MAOI) with significant applications in the fields of neuropharmacology and medicinal chemistry. Its rigid cyclopropane scaffold serves as a valuable pharmacophore in the design of various therapeutic agents. This technical guide provides a comprehensive overview of the synthetic pathways and analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development. The document delves into the causal relationships behind experimental choices, offering field-proven insights into the synthesis of the racemic trans-isomer and subsequent enantiomeric resolution, as well as asymmetric synthesis strategies. A detailed examination of spectroscopic and chromatographic techniques for structural elucidation and purity assessment is also presented.

Introduction: The Significance of a Constrained Scaffold

This compound, a key stereoisomer of tranylcypromine, has garnered substantial interest due to its distinct pharmacological profile. The trans-configuration of the phenyl and amino groups on the cyclopropane ring is crucial for its biological activity. The (+)-trans enantiomer, this compound, exhibits significantly greater potency as a monoamine oxidase inhibitor compared to its (-)-enantiomer[1]. This stereospecificity underscores the importance of robust synthetic and analytical methodologies to access and characterize the enantiomerically pure compound.

This guide will explore the prevalent synthetic routes, beginning with the construction of the racemic trans-2-phenylcyclopropane core, followed by methods to isolate the desired (1S,2R) enantiomer. Furthermore, we will discuss the critical analytical techniques employed to verify the structure, stereochemistry, and purity of the final compound.

Synthesis of this compound: A Strategic Approach

The synthesis of enantiomerically pure this compound can be broadly approached via two main strategies:

-

Synthesis of the racemic trans-isomer followed by chiral resolution. This is a classical and often industrially viable approach.

-

Asymmetric synthesis to directly obtain the desired enantiomer.

This section will detail a reliable method for the first strategy, which is well-documented and provides a solid foundation for obtaining the target molecule.

Racemic Synthesis of trans-2-Phenylcyclopropanamine

A common and efficient route to racemic trans-2-phenylcyclopropanamine commences with trans-cinnamic acid. The overall synthetic pathway involves the formation of the cyclopropane ring, followed by the conversion of the carboxylic acid functionality into a primary amine.

Diagram 1: Overall Synthetic Pathway from trans-Cinnamic Acid

Caption: Synthetic route to racemic trans-2-phenylcyclopropanamine.

Step 1: Esterification of trans-Cinnamic Acid

The initial step involves the protection of the carboxylic acid group as an ester to prevent side reactions during the subsequent cyclopropanation. A standard procedure involves the conversion of the carboxylic acid to its acid chloride followed by reaction with an alcohol.

-

Protocol: To a solution of trans-cinnamic acid in toluene, thionyl chloride is added, and the mixture is heated. After the reaction is complete, the solvent and excess thionyl chloride are removed under vacuum. An alcohol, such as isopropanol, is then added, and the mixture is refluxed to yield the corresponding ester[2].

Step 2: Cyclopropanation via the Corey-Chaykovsky Reaction

The formation of the cyclopropane ring is a critical step. The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a reliable method for the cyclopropanation of α,β-unsaturated esters.

-

Causality: This reaction is favored for its high diastereoselectivity, predominantly yielding the trans-cyclopropane derivative, which is the desired isomer. The reaction proceeds by the addition of the sulfur ylide to the double bond, followed by an intramolecular nucleophilic substitution to form the three-membered ring.

-

Protocol: Trimethylsulfoxonium iodide is reacted with a strong base, such as potassium tert-butoxide or sodium hydride, in a solvent like DMSO to generate the sulfur ylide in situ. The trans-cinnamic acid ester is then added to this solution, and the reaction is stirred at room temperature or slightly elevated temperatures to afford the trans-2-phenylcyclopropanecarboxylic acid ester[2].

Step 3: Saponification of the Ester

The ester protecting group is removed by hydrolysis to regenerate the carboxylic acid.

-

Protocol: The trans-2-phenylcyclopropanecarboxylic acid ester is treated with an aqueous solution of a base, such as potassium hydroxide, in an alcohol-water mixture and heated to reflux. Acidification of the reaction mixture then precipitates the trans-2-phenylcyclopropanecarboxylic acid[2].

Step 4: Conversion to the Amine via the Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. A key advantage of this rearrangement is the retention of configuration at the migrating carbon, which is essential for preserving the trans stereochemistry of the cyclopropane ring[3][4].

-

Mechanism Insight: The carboxylic acid is first converted to an acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. The isocyanate is then hydrolyzed to the primary amine.

-

Protocol: The trans-2-phenylcyclopropanecarboxylic acid is first converted to its acid chloride using thionyl chloride. The acid chloride is then reacted with sodium azide in a suitable solvent like toluene to form the acyl azide. The reaction mixture is heated to induce the Curtius rearrangement to the isocyanate. Finally, acidic hydrolysis of the isocyanate yields racemic trans-2-phenylcyclopropanamine, which can be isolated as its hydrochloride or sulfate salt[5]. An alternative one-pot procedure using diphenylphosphoryl azide (DPPA) can also be employed to convert the carboxylic acid directly to the isocyanate precursor[6].

Enantiomeric Resolution of rac-trans-2-Phenylcyclopropanamine

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. Classical resolution via the formation of diastereomeric salts is a widely used and effective method.

-

Principle: The racemic amine is reacted with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization[7].

-

Protocol: A common resolving agent for amines is (+)-tartaric acid. The racemic trans-2-phenylcyclopropanamine is dissolved in a suitable solvent, and a solution of (+)-tartaric acid is added. The diastereomeric salt of the (-)-amine with (+)-tartaric acid often crystallizes preferentially. After several recrystallizations to achieve high diastereomeric purity, the salt is treated with a base to liberate the enantiomerically enriched (-)-amine. The desired (+)-enantiomer, this compound, can then be recovered from the mother liquor. The efficiency of the resolution can be monitored by chiral HPLC[8].

Diagram 2: Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of racemic amine.

Asymmetric Synthesis Approaches

While chiral resolution is a robust method, asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer by avoiding the loss of 50% of the material. Asymmetric cyclopropanation of styrene is a key strategy.

-

Concept: A chiral catalyst is used to control the stereochemical outcome of the cyclopropanation reaction, leading to an enantiomerically enriched cyclopropane derivative.

-

Example: The asymmetric cyclopropanation of styrene with a diazoacetate can be catalyzed by chiral copper(I) complexes with oxazoline ligands, yielding enantiomerically enriched 2-phenylcyclopropanecarboxylates[9]. Subsequent hydrolysis and Curtius rearrangement, which proceed with retention of configuration, would then lead to the enantiomerically enriched amine. Biocatalytic approaches using engineered enzymes are also emerging as powerful tools for stereoselective cyclopropanation[3].

Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the molecule.

-

¹H NMR: The proton NMR spectrum of trans-2-phenylcyclopropanamine is characterized by distinct signals for the aromatic protons and the protons of the cyclopropane ring. The chemical shifts and coupling constants of the cyclopropyl protons are particularly informative for confirming the trans stereochemistry. For the hydrochloride salt in CD₃OD, the cyclopropyl protons appear as multiplets in the range of δ 1.46-3.16 ppm[6]. The aromatic protons typically appear in the range of δ 7.2-7.4 ppm. The methine proton adjacent to the amino group is a key diagnostic signal.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the phenyl group and the three carbons of the cyclopropane ring. For a derivative, the cyclopropyl carbons appear around δ 11.9, 12.3, and 30.0 ppm in CD₃OD[6].

Table 1: Representative NMR Data for a trans-2-Phenylcyclopropane Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.20-7.40 | m |

| ¹H | 3.12-3.16 | m |

| ¹H | 2.32-2.37 | m |

| ¹H | 1.46-1.58 | m |

| ¹³C | 138.9-147.6 | m (Aromatic) |

| ¹³C | 30.0 | s |

| ¹³C | 12.3 | s |

| ¹³C | 11.9 | s |

| Note: Data is for a fluorinated derivative and serves as a reference for expected chemical shift ranges[6]. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₉H₁₁N), the expected molecular weight is approximately 133.19 g/mol [10].

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the purity of the synthesized compound. For chiral molecules like this compound, chiral HPLC is essential for determining the enantiomeric excess (e.e.).

-

Principle of Chiral HPLC: Chiral separation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the chiral selector of the CSP, leading to different retention times and thus their separation[11][12][13][14].

-

Method Development: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and versatile for the separation of a broad range of chiral compounds[12]. Method development involves screening different CSPs and optimizing the mobile phase (typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine or acid modifier) to achieve baseline separation of the enantiomers[13].

Table 2: General Parameters for Chiral HPLC Method Development

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Broad applicability for amine compounds. |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Normal phase mode is often effective for these compounds. |

| Additive | Diethylamine or Trifluoroacetic acid (0.1%) | Improves peak shape and resolution for basic or acidic analytes. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized for resolution and analysis time. |

| Detection | UV at 254 nm | Phenyl group provides strong UV absorbance. |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry and three-dimensional structure of a molecule. The crystal structure of this compound hydrochloride has been determined, providing definitive evidence of its atomic arrangement.

-

Significance: This technique is the gold standard for stereochemical assignment. The resulting crystallographic data, including bond lengths, bond angles, and crystal packing information, is invaluable for understanding the molecule's conformation and intermolecular interactions. The structure of the hydrochloride salt is available in the Cambridge Crystallographic Data Centre (CCDC) database.

Conclusion and Future Perspectives

The synthesis and characterization of this compound require a meticulous and multi-faceted approach. The established route via racemic synthesis followed by chiral resolution remains a practical and widely used method. However, the development of efficient and scalable asymmetric synthetic routes continues to be an active area of research, with the potential to significantly improve the overall efficiency of obtaining the enantiomerically pure compound.

The analytical characterization of this compound relies on a combination of powerful techniques. NMR and mass spectrometry are indispensable for structural verification, while chiral HPLC is the workhorse for determining enantiomeric purity. The availability of single-crystal X-ray diffraction data provides the ultimate confirmation of its absolute stereochemistry.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient, cost-effective, and environmentally benign methods for the synthesis and analysis of chiral molecules like this compound will remain a key focus for the scientific community.

References

- 1. A Stereoconvergent Cyclopropanation Reaction of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 3. sas.rochester.edu [sas.rochester.edu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (+)-Tranylcypromine | C9H11N | CID 26070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 14. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2R)-2-Phenylcyclopropanamine: A Multifaceted Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

(1S,2R)-2-phenylcyclopropanamine, the dextrorotatory enantiomer of the racemic drug Tranylcypromine, is a small molecule with a rich and evolving pharmacological profile.[1] Initially developed as an analog of amphetamine, its potent and irreversible inhibition of monoamine oxidase (MAO) established it as a powerful antidepressant for treatment-resistant major depressive disorder.[2][3] However, contemporary research has unveiled a second, equally compelling mechanism of action: the inhibition of lysine-specific demethylase 1 (LSD1), an epigenetic modulator implicated in various cancers.[3][4][5] This guide provides an in-depth exploration of the dual mechanisms of this compound, its stereochemical nuances, and the experimental methodologies used to characterize its activity.

Part 1: The Canonical Mechanism - Monoamine Oxidase Inhibition

The primary and most well-characterized mechanism of action of Tranylcypromine is the irreversible inhibition of monoamine oxidase (MAO).[2][6] MAO enzymes are flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of monoamine neurotransmitters.[7]

There are two main isoforms of MAO:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is primarily associated with antidepressant effects.[7]

-

MAO-B: Preferentially metabolizes dopamine and phenylethylamine. Its inhibition is a therapeutic strategy in Parkinson's disease.[7]

Tranylcypromine is a non-selective inhibitor, acting on both MAO-A and MAO-B.[8][9] Its cyclopropylamine structure acts as a mechanism-based inactivator. The enzyme oxidizes the amine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, rendering the enzyme permanently inactive.[6] This irreversible inhibition is the reason for Tranylcypromine's long-lasting pharmacodynamic effects, which can persist for days to weeks despite its short plasma half-life of about 2 hours.[2][10]

The functional consequence of MAO inhibition is a significant increase in the synaptic concentrations of key neurotransmitters—serotonin, norepinephrine, and dopamine—which is believed to be the basis of its potent antidepressant and anxiolytic effects.[2][6][8]

Caption: Primary Mechanism: Irreversible inhibition of MAO by Tranylcypromine.

Stereoselective Effects on Monoaminergic Systems

Tranylcypromine is administered clinically as a racemic mixture of the (+)-(1S,2R) and (-)-(1R,2S) enantiomers.[11] Research indicates that these stereoisomers have differential effects on monoaminergic neurotransmission.[12][13]

-

The (+)-(1S,2R)-enantiomer (d-isomer) appears to have a more pronounced influence on the serotonergic system.[12][14] Studies in rats have shown that (+)-TCP is more effective at increasing brain serotonin levels.[14]

-

The (-)-(1R,2S)-enantiomer (l-isomer) primarily affects catecholaminergic neurotransmission, including norepinephrine and dopamine systems.[12]

This stereoselectivity suggests that the overall clinical profile of racemic Tranylcypromine is a composite of the distinct actions of its individual enantiomers.[12][13]

| Enantiomer | Primary Monoaminergic System Affected | Reference |

| (+)-(1S,2R)-Tranylcypromine | Serotonergic (Tryptaminergic) | [12][14] |

| (-)-(1R,2S)-Tranylcypromine | Catecholaminergic | [12] |

Part 2: The Emergent Mechanism - Lysine-Specific Demethylase 1 (LSD1) Inhibition

A paradigm-shifting discovery revealed that Tranylcypromine is also a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[4][15] LSD1 is a FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone tails (specifically H3K4me1/2 and H3K9me1/2).[4][5]

LSD1 is frequently overexpressed in various cancers, and its activity is linked to the suppression of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[4][5] By inhibiting LSD1, Tranylcypromine can lead to the re-expression of silenced genes, promoting cell differentiation and inhibiting cancer cell growth.[4] This has positioned Tranylcypromine and its derivatives as promising therapeutic agents in oncology, particularly for acute myeloid leukemia (AML) and other hematologic malignancies.[3][16]

The mechanism of LSD1 inhibition mirrors that of MAO inhibition. Tranylcypromine acts as a mechanism-based inactivator, forming a covalent adduct with the enzyme's FAD cofactor.[15] While Tranylcypromine itself shows limited selectivity between MAOs and LSD1, its scaffold has become a privileged structure for designing highly potent and selective next-generation LSD1 inhibitors for cancer therapy.[16][17]

Caption: Secondary Mechanism: Irreversible inhibition of LSD1 by Tranylcypromine.

Part 3: Other Pharmacological Activities & Considerations

Beyond its two primary mechanisms, Tranylcypromine exhibits other pharmacological effects:

-

Norepinephrine Reuptake Inhibition: At higher therapeutic doses (40-60mg/day), Tranylcypromine can also act as a norepinephrine reuptake inhibitor, further contributing to its antidepressant effects.[10][18]

-

Cytochrome P450 (CYP) Inhibition: Tranylcypromine is known to inhibit CYP2A6 at therapeutic concentrations.[2][10] It also shows weak inhibitory effects on CYP2C19, CYP2C9, and CYP2D6, although the clinical significance of these interactions is generally low at standard doses.[19]

Part 4: Experimental Protocols for Mechanistic Validation

Elucidating the inhibitory activity of compounds like this compound requires robust and validated biochemical assays. The following protocols provide a framework for quantifying its effects on both MAO and LSD1 in vitro.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a continuous spectrophotometric method for assessing MAO-A and MAO-B inhibition.[20]

Objective: To determine the IC₅₀ value of this compound against human recombinant MAO-A and MAO-B.

Principle: The assay measures the enzymatic conversion of a substrate to a product with a distinct absorbance spectrum. For MAO-A, kynuramine is used as a substrate, which is converted to 4-hydroxyquinoline. For MAO-B, benzylamine is the substrate, converted to benzaldehyde.[20]

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

This compound (test inhibitor)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

Potassium phosphate buffer (pH 7.4)

-

96-well UV-transparent microplate

-

Spectrophotometer microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of test concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add:

-

Potassium phosphate buffer.

-

A specific concentration of the test inhibitor or control inhibitor.

-

MAO-A or MAO-B enzyme solution.

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. This step is critical for irreversible inhibitors.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using the plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: In Vitro Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

This protocol details a horseradish peroxidase (HRP)-coupled assay to measure LSD1 activity.[21]

Objective: To determine the IC₅₀ value of this compound against human recombinant LSD1.

Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct.[16] This assay couples the production of H₂O₂ to the HRP-catalyzed oxidation of a fluorogenic or chromogenic substrate (e.g., Amplex Red), allowing for continuous monitoring of enzyme activity.[22]

Materials:

-

Human recombinant LSD1 enzyme

-

This compound (test inhibitor)

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

HEPES or similar buffer (pH 7.5)

-

96-well black microplate (for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor as described in the MAO assay protocol.

-

Assay Cocktail Preparation: Prepare a master mix containing buffer, HRP, and Amplex Red reagent.

-

Enzyme/Inhibitor Incubation: In the microplate wells, add:

-

LSD1 enzyme solution.

-

A specific concentration of the test inhibitor.

-

Incubate at room temperature for a defined period (e.g., 15-30 minutes).

-

-

Reaction Initiation: Initiate the reaction by adding a solution containing both the H3K4me2 peptide substrate and the HRP/Amplex Red assay cocktail.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Data Analysis: Calculate the reaction rates and determine the IC₅₀ value using the same method described for the MAO inhibition assay.

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Summary of Quantitative Data

The inhibitory potency of Tranylcypromine varies against its primary targets. While it is a potent MAO inhibitor, its activity against LSD1 is generally observed in the micromolar range.

| Target Enzyme | Inhibitory Potency (IC₅₀ / Kᵢ) | Notes | Reference |

| MAO-A | Potent (nanomolar to low micromolar range) | Non-selective with MAO-B | [10][18] |

| MAO-B | Potent (nanomolar to low micromolar range) | Slight preference over MAO-A reported | [2] |

| LSD1 | ~2 µM (IC₅₀); 242 µM (Kᵢ) | Mechanism-based irreversible inhibitor | [2][15] |

Note: Specific values can vary depending on assay conditions and experimental design.

Conclusion

The mechanism of action of this compound is a compelling example of polypharmacology. Its well-established role as a potent, irreversible inhibitor of both MAO-A and MAO-B underpins its efficacy in treating major depressive disorder. Concurrently, its activity as a mechanism-based inhibitor of the epigenetic enzyme LSD1 has opened new avenues for its application in oncology and other disease areas characterized by epigenetic dysregulation. The stereoselective contribution of its enantiomers to its overall pharmacological profile adds another layer of complexity. A thorough understanding of these dual mechanisms is critical for drug development professionals seeking to leverage this privileged scaffold for novel therapeutic interventions and for researchers investigating the intricate connections between neurotransmission, epigenetics, and disease.

References

- 1. (+)-Tranylcypromine | C9H11N | CID 26070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 9. Articles [globalrx.com]

- 10. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. trans-(1S,2R)-2-phenylcyclopropan-1-amine;trans-(1R,2S)-2-phenylcyclopropan-1-amine | C18H22N2 | CID 73417116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereoselective effect of tranylcypromine enantiomers on brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of (+)-tranylcypromine

An In-Depth Technical Guide to the Biological Activity of (+)-Tranylcypromine

Abstract

Tranylcypromine (TCP), a cyclopropylamine derivative structurally related to amphetamine, is a potent pharmaceutical agent primarily known for its function as a monoamine oxidase inhibitor (MAOI).[1] Clinically used as a racemic mixture, its biological activity is a composite of the distinct actions of its two enantiomers: (+)-tranylcypromine and (-)-tranylcypromine. This technical guide provides a detailed examination of the biological activity of the (+)-enantiomer, which is of significant interest due to its distinct pharmacological profile. We will explore its primary mechanism as an irreversible inhibitor of monoamine oxidases (MAO-A and MAO-B), its off-target activity as an inhibitor of lysine-specific demethylase 1 (LSD1), the stereoselective nuances of its pharmacokinetics and pharmacodynamics, and the downstream consequences for neurotransmitter systems.[2][3] This document synthesizes current knowledge, provides field-proven experimental protocols for its characterization, and discusses the therapeutic implications and challenges associated with its use.

Introduction: The Significance of Stereochemistry in Tranylcypromine's Action

Tranylcypromine was first synthesized in the 1940s and approved for the treatment of major depressive disorder in 1961.[4] It belongs to the first generation of antidepressant drugs, the non-selective, irreversible MAOIs.[5] Unlike many other early MAOIs, it is a non-hydrazine compound, which influences its side-effect profile.[6] The molecule exists as a pair of enantiomers, (+)-(1R,2S)-2-phenylcyclopropylamine and (-)-(1S,2R)-2-phenylcyclopropylamine. While administered as a racemate, a growing body of evidence demonstrates that these stereoisomers possess distinct pharmacological and pharmacokinetic properties.[7] Specifically, (+)-tranylcypromine is reported to have a more pronounced influence on serotonergic (tryptaminergic) neurotransmission, whereas the (-)-enantiomer primarily affects catecholaminergic pathways.[2][8] This stereoselectivity is central to understanding the compound's full spectrum of biological effects, from its antidepressant action to its potential in other therapeutic areas like oncology.

Primary Mechanism of Action: Monoamine Oxidase Inhibition

The principal mechanism underpinning the therapeutic effect of (+)-tranylcypromine is the irreversible inhibition of monoamine oxidase enzymes.[9]

The Monoamine Oxidase Enzymes (MAO-A and MAO-B)

Monoamine oxidases are a family of flavin adenine dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane.[10] They are responsible for the oxidative deamination of monoamine neurotransmitters and dietary amines.[11] The two main isoforms, MAO-A and MAO-B, differ in their substrate specificity and tissue distribution:[10]

-

MAO-A: Preferentially metabolizes serotonin (5-HT), norepinephrine (NE), and dopamine (DA). It is also the primary enzyme for metabolizing dietary tyramine in the gut.[6]

-

MAO-B: Preferentially metabolizes phenylethylamine and dopamine.[12]

By catabolizing these neurotransmitters, MAOs play a critical role in regulating their synaptic and cytosolic concentrations, thereby modulating mood, cognition, and motor control.[9]

Irreversible Inhibition by (+)-Tranylcypromine

(+)-Tranylcypromine acts as a "suicide inhibitor" of both MAO-A and MAO-B. The mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine moiety. This process generates a reactive intermediate that forms a stable, covalent bond with the FAD cofactor in the enzyme's active site.[13] This covalent modification permanently inactivates the enzyme.[5] Consequently, the restoration of MAO activity is not dependent on the drug's half-life (which is only about 2-3 hours) but requires the de novo synthesis of new enzyme molecules, a process that can take several days to weeks.[1][12] This explains the long-lasting pharmacodynamic effect of tranylcypromine despite its rapid clearance.[9]

Caption: Mechanism of irreversible MAO inhibition by (+)-tranylcypromine.

Stereoselective Effects on Neurotransmitter Systems

Research indicates a clear stereoselective action of the tranylcypromine enantiomers. Studies in animal models have shown that (+)-TCP administration leads to a significant increase in brain serotonin (5-HT) levels, while the (-)-TCP enantiomer has a negligible effect on serotonin.[2] Conversely, the (-)-isomer appears to have a more potent effect on catecholaminergic systems (norepinephrine and dopamine).[7][8] This suggests that the (+)-enantiomer may be a more selective inhibitor of MAO-A in vivo, the isoform primarily responsible for serotonin degradation, or that it has additional serotonergic activity. This differentiation is critical for understanding the specific behavioral and therapeutic effects attributed to the racemate.

Secondary Mechanism of Action: LSD1 Inhibition

Beyond its classical role as an MAOI, (+)-tranylcypromine has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][3] This discovery has opened new avenues for its application in oncology and other areas involving epigenetic dysregulation.

The Role of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[3][14] The methylation status of these histone residues is critical for controlling gene transcription. Overexpression of LSD1 has been observed in numerous cancers, where it contributes to oncogenesis by repressing tumor suppressor genes and activating pro-growth pathways.[14] Therefore, inhibiting LSD1 is a promising strategy for cancer therapy.[15]

(+)-Tranylcypromine as an LSD1 Inhibitor

The structural and mechanistic similarity between MAOs and LSD1, both being FAD-dependent amine oxidases, underlies tranylcypromine's activity against this epigenetic target.[16] (+)-Tranylcypromine inhibits LSD1 with an IC50 value in the low micromolar range (< 2 µM).[1] The inhibition is also covalent, involving the formation of an adduct with the FAD cofactor.[3] This activity has been shown to reduce proliferation, invasion, and cell cycle progression in cancer cells and in preclinical models of endometriosis.[17] This off-target effect is a key area of current research, with efforts focused on developing tranylcypromine analogues with higher potency and selectivity for LSD1 over MAOs.[15]

Pharmacokinetics and Metabolism

The disposition of (+)-tranylcypromine in the body is characterized by stereoselectivity and complex interactions with its primary enzyme target.

Enantiomer-Specific Pharmacokinetics

Studies in healthy subjects have revealed significant differences in the pharmacokinetics of the two enantiomers.[18][19] After administration of the racemate, the plasma concentrations and area under the curve (AUC) for (-)-tranylcypromine are substantially greater than those for (+)-tranylcypromine.[18] This disparity is particularly pronounced after the first dose. The prevailing hypothesis is that MAO, being both the pharmacological target and a metabolizing enzyme, preferentially metabolizes the (+)-enantiomer in the gut and liver (first-pass metabolism).[20] As MAO becomes progressively and irreversibly inhibited with continuous dosing, the metabolism of (+)-TCP decreases, and its plasma concentrations rise disproportionately compared to the first dose.[20]

| Parameter | (+)-Tranylcypromine | (-)-Tranylcypromine | Reference |

| Plasma Conc. (after single dose) | Lower | Higher | [18] |

| AUC (after single dose) | ~26-28 ng·ml⁻¹·h | ~130-197 ng·ml⁻¹·h | [18] |

| Primary Metabolizing Enzyme | Monoamine Oxidase (MAO) | Likely other hepatic enzymes | [20] |

| Effect of Continuous Dosing | Disproportionate increase in AUC | Less pronounced increase in AUC | [20] |

Metabolic Pathways

Tranylcypromine is extensively metabolized in the liver. The primary metabolic pathways identified are aromatic hydroxylation to form 4-hydroxytranylcypromine and N-acetylation.[21][22] These metabolites are generally less potent as MAO inhibitors than the parent compound.[22] While tranylcypromine is structurally similar to amphetamine, extensive research has concluded that it is not significantly metabolized to amphetamine in humans.[1][21]

Downstream Biological Consequences & Therapeutic Implications

The inhibition of MAO and LSD1 by (+)-tranylcypromine triggers a cascade of downstream effects with significant therapeutic potential.

Caption: Downstream biological effects of (+)-tranylcypromine.

Neurochemical Effects

By inhibiting MAO, (+)-tranylcypromine leads to a sustained increase in the synaptic availability of serotonin, norepinephrine, and dopamine.[23] This potentiation of monoaminergic neurotransmission is the core mechanism behind its efficacy as an antidepressant and anxiolytic, particularly in treatment-resistant cases where other medications have failed.[12][24]

Therapeutic Rationale in Psychiatry

The efficacy of tranylcypromine in major depressive disorder, atypical depression, and panic disorder is well-established.[12] The preferential effect of the (+)-enantiomer on the serotonergic system may contribute significantly to its mood-elevating and anti-anxiety properties.[2]

Emerging Applications in Oncology

The discovery of LSD1 inhibition has positioned tranylcypromine and its derivatives as promising candidates for cancer therapy.[3] By reversing aberrant epigenetic silencing of tumor suppressor genes, these compounds can induce differentiation and apoptosis in various cancer cell lines, particularly in acute myeloid leukemia (AML).[16] Several TCP-based LSD1 inhibitors are currently in clinical trials for various malignancies.[16]

Methodologies for Characterizing Biological Activity

Validating the biological activity of (+)-tranylcypromine requires robust and reproducible experimental protocols. The following section details a standard methodology for assessing its primary inhibitory activity.

Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol provides a framework for determining the IC50 of (+)-tranylcypromine against recombinant human MAO-A and MAO-B enzymes using a fluorometric or spectrophotometric method. The causality behind this design is to directly measure the enzyme's ability to convert a substrate into a detectable product and quantify how the inhibitor disrupts this process.

Self-Validation System: The protocol includes positive controls (known inhibitors) to validate assay performance and vehicle controls (DMSO) to establish a baseline of 100% enzyme activity, ensuring that any observed inhibition is due to the test compound.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).[10]

-

(+)-Tranylcypromine (test inhibitor).

-

Clorgyline (selective MAO-A positive control inhibitor).[10]

-

Selegiline (selective MAO-B positive control inhibitor).[10]

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

DMSO (for compound dilution).

-

96-well microplates (black plates for fluorescence).

-

Microplate reader with fluorescence or absorbance capabilities.

Experimental Workflow:

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of (+)-tranylcypromine in DMSO. Perform a serial dilution to create a range of concentrations (e.g., 0.1 nM to 100 µM). Do the same for the positive controls, clorgyline and selegiline.

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in ice-cold potassium phosphate buffer immediately before use.

-

Assay Plating:

-

To the wells of a 96-well plate, add 1-2 µL of the serially diluted (+)-tranylcypromine, controls, or DMSO vehicle.

-

Add buffer to each well.

-

Add the diluted enzyme solution to each well to make up the pre-incubation volume.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C. This step is critical for irreversible inhibitors to allow time for the covalent modification to occur.

-

Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.

-

Detection: Immediately place the plate in a microplate reader. The oxidation of kynuramine produces 4-hydroxyquinoline, which can be measured either by absorbance at ~316 nm or fluorescence (Ex/Em ~310/400 nm).[25] Monitor the reaction kinetically.

-

Data Analysis:

-

Determine the initial reaction rate (Vmax) for each concentration by calculating the slope of the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Safety and Adverse Effect Profile

The potent and non-selective nature of (+)-tranylcypromine necessitates careful management due to the risk of serious adverse reactions.

Hypertensive Crisis and Tyramine Interaction

The most notorious risk associated with MAOIs is a hypertensive crisis.[26] This occurs when a patient consumes foods rich in tyramine (e.g., aged cheeses, cured meats, soy sauce).[26] Tyramine is normally metabolized by MAO-A in the gut.[6] When MAO-A is inhibited, tyramine enters the bloodstream, displaces norepinephrine from synaptic vesicles, and causes a massive release of norepinephrine, leading to a rapid, dangerous increase in blood pressure.[6] Symptoms include severe headache, stiff neck, chest pain, and tachycardia.[26]

Serotonin Syndrome

Co-administration of tranylcypromine with other serotonergic agents (e.g., SSRIs, SNRIs) is contraindicated due to the high risk of serotonin syndrome.[6] This life-threatening condition results from excessive serotonin in the central nervous system and is characterized by a triad of symptoms: autonomic dysfunction (fever, sweating), neuromuscular excitation (tremor, hyperreflexia), and altered mental state (agitation, confusion).[12]

Other Adverse Effects

Common adverse effects include orthostatic hypotension (dizziness upon standing), insomnia, agitation, dry mouth, and sexual dysfunction.[6][12] While generally less common than with hydrazine MAOIs, hepatotoxicity can occur in rare cases.[4]

Conclusion and Future Directions

(+)-Tranylcypromine possesses a complex and potent biological activity profile dominated by its irreversible inhibition of MAO-A and MAO-B, with a notable stereoselective preference for modulating the serotonergic system. Its more recently discovered activity as an LSD1 inhibitor has expanded its potential therapeutic utility beyond psychiatry into the realm of epigenetic therapy for cancer and other diseases. The key challenge and future direction lie in leveraging this dual activity. For drug development professionals, this involves designing analogues that can selectively target one enzyme over the other. Developing a potent and selective LSD1 inhibitor based on the tranylcypromine scaffold could yield novel cancer therapeutics with a reduced risk of the classic MAOI-related side effects. Conversely, understanding the precise contribution of each enantiomer to the overall antidepressant effect could lead to the development of enantiopure formulations with an optimized efficacy and safety profile.

References

-

Weber-Grandke, H., Hahn, G., Mutschler, E., Möhrke, W., Langguth, P., & Spahn-Langguth, H. (1993). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology, 36(4), 363–365. [Link]

-

Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

-

Stahl, S. M., & Grady, M. M. (2025). Tranylcypromine. In StatPearls. StatPearls Publishing. [Link]

-

Mayo Clinic. (2025). Tranylcypromine (Oral Route). Retrieved from [Link]

-

Menkes, D., & Castle, D. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Psychiatric Times, 37(6). [Link]

-

Cleveland Clinic. (n.d.). Tranylcypromine Tablets. Retrieved from [Link]

-

Spahn-Langguth, H., Hahn, G., Mutschler, E., Möhrke, W., Langguth, P., & Weber-Grandke, H. (1993). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British journal of clinical pharmacology, 36(4), 363-365. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Retrieved from [Link]

-

Heinze, G., & Beckmann, H. (1984). Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers. European Journal of Clinical Pharmacology, 26(5), 619-624. [Link]

-

Baker, G. B., Urichuk, L. J., & Coutts, R. T. (1999). Metabolism of monoamine oxidase inhibitors. Cellular and Molecular Neurobiology, 19(3), 411-426. [Link]

-

Smith, D. F., & Petersen, H. N. (1982). Stereoselective effect of tranylcypromine enantiomers on brain serotonin. Life sciences, 31(22), 2449–2454. [Link]

-

Springer Nature Experiments. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

-

Buspavanich, P., Hindinger, C., Ricken, R., Adli, M., & Ulrich, S. (2018). Course of tranylcypromine enantiomer plasma concentrations in patients with depression. Pharmacopsychiatry, 51(04), 145-146. [Link]

-

Taylor & Francis. (n.d.). Tranylcypromine – Knowledge and References. Retrieved from [Link]

-

Zheng, Y. C., Ma, J., Wang, Z., Li, J., Jiang, B., & Liu, H. M. (2020). Tranylcypromine-Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of medicinal chemistry, 63(21), 12395–12419. [Link]

-

ResearchGate. (n.d.). Identified metabolites of tranylcypromine. Retrieved from [Link]

-

Baker, G. B., Paxton, J. W., & Coutts, R. T. (1990). Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline. Biological psychiatry, 27(12), 1335–1346. [Link]

-

Drugs.com. (2025). Tranylcypromine: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

Li, Y., et al. (2023). Tranylcypromine (TCP): a privileged scaffold for designing histone lysine demethylase 1 inhibitors. In Privileged Scaffolds in Drug Discovery. [Link]

-

Springer Nature Experiments. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Smith, D. F. (1980). Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview. Pharmacopsychiatry, 13(3), 130–136. [Link]

-

Mathew, B., Parambi, D. G. T., P, S. S., & Uddin, M. S. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2748, 331–340. [Link]

-

Zheng, Y. C., Ma, J., Wang, Z., Li, J., Jiang, B., & Liu, H. M. (2020). Tranylcypromine-Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(21), 12395-12419. [Link]

-

Kong, S., et al. (2016). Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis. Journal of neuroinflammation, 13(1), 94. [Link]

-

Vianello, P., et al. (2018). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. Bioorganic & medicinal chemistry, 26(7), 1493-1509. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Smith, D. F. (1980). Tranylcypromine Stereoisomers, Monoaminergic Neurotransmission and Behavior. A minireview. Pharmacopsychiatry, 13(3), 130-136. [Link]

-

Sandler, M., et al. (1980). Effects of tranylcypromine stereoisomers on monamine oxidation in man. British Journal of Clinical Pharmacology, 9(5), 507-511. [Link]

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Stereoselective effect of tranylcypromine enantiomers on brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]

- 6. psychiatryonline.org [psychiatryonline.org]

- 7. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 12. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. drugs.com [drugs.com]

- 25. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Tranylcypromine: From Amphetamine Analog to a Foundational Tool in Neuropharmacology and Beyond

Abstract

Tranylcypromine, a compound born from the quest for novel stimulants, charts a remarkable course through the annals of psychopharmacology. Initially synthesized in 1948 as an analog of amphetamine and tested ineffectually as a nasal decongestant, its true potential remained dormant for over a decade.[1][2] The serendipitous discovery of its potent, irreversible inhibitory action on monoamine oxidase (MAO) in 1959 repositioned it as a powerful therapeutic agent and, critically, as an indispensable research tool.[1][3] This guide delves into the discovery and history of tranylcypromine, not as a clinical antidepressant, but as a sharp scientific instrument that has been pivotal in dissecting the complexities of monoaminergic neurotransmission. We will explore its unique chemical structure, the profound implications of its irreversible mechanism of action for experimental design, and its enduring legacy as it finds new life in fields like epigenetics.

The Preceding Dawn: A Climate of Serendipity in MAO Inhibition

The story of tranylcypromine as a research tool is best understood within the context of the initial discoveries in monoamine oxidase inhibitor (MAOI) pharmacology. The field was inaugurated by accident in the early 1950s with the observation that iproniazid, a drug developed for tuberculosis, had mood-elevating side effects.[4][5] Subsequent investigation revealed that iproniazid was a potent inhibitor of monoamine oxidase, the enzyme responsible for degrading monoamine neurotransmitters.[4] This linkage gave rise to the monoamine hypothesis of depression, a cornerstone of modern psychiatry, and set the stage for the development of new agents.[6] However, early MAOIs like iproniazid were hydrazine derivatives, a chemical class that would later be associated with hepatotoxicity.[7] This created a clear need for structurally distinct compounds, a niche that tranylcypromine would eventually fill.[3]

Synthesis and a Fortuitous Discovery

Tranylcypromine (trans-2-phenylcyclopropyl-1-amine) was first synthesized in 1948 at Smith, Kline & French.[1][3] Its design was a deliberate attempt to create a novel central nervous system stimulant by modifying the structure of amphetamine; specifically, its side chain was cyclized to form a cyclopropylamine ring.[3][8] This structural relationship to amphetamine is fundamental to its unique pharmacological profile, which includes inherent stimulant properties alongside its primary mechanism of action.[1]

For years, its true calling was missed. Initial investigations explored its potential as a nasal decongestant, an application for which it proved ineffective.[1][2] It was not until 1959 that its profound MAO-inhibiting properties were uncovered, transforming the compound from a failed experiment into a molecule of immense interest.[1][3] As a non-hydrazine derivative, it was perceived as a potentially safer alternative to its predecessors, which accelerated its clinical development and adoption by the research community.[3][7] It received FDA approval in the United States in 1961 under the trade name Parnate.[1][3]

A Unique and Irreversible Mechanism of Action

The power of tranylcypromine as a research tool lies in the specifics of its chemical structure and its interaction with the MAO enzyme.

Chemical Structure: Tranylcypromine is a non-hydrazine MAOI, which distinguishes it from early compounds like iproniazid and phenelzine.[7][9] Its core is a phenylcyclopropylamine moiety.[10] This structure is key to its mechanism-based inactivation of the enzyme.

Irreversible and Non-Selective Inhibition: Tranylcypromine is a non-selective inhibitor, meaning it potently inhibits both isoforms of the enzyme, MAO-A and MAO-B.[11][12] More importantly, the inhibition is irreversible.[3][11] Tranylcypromine acts as a mechanism-based inactivator, where the enzyme metabolizes it, creating a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor.[13] This covalent modification permanently inactivates the enzyme molecule. Consequently, the restoration of MAO activity is not dependent on the drug's relatively short half-life (~2.5 hours) but on the de novo synthesis of new MAO enzymes, a process that can take 3 to 5 days.[14][15]

This irreversible action is precisely what made tranylcypromine such a valuable research probe. It allowed scientists to achieve a profound and sustained knockout of MAO activity in vivo, creating a stable window to study the downstream physiological and behavioral consequences of massively increased monoamine levels—serotonin, norepinephrine, and dopamine.[3][12][16]

Caption: Mechanism of irreversible MAO inhibition by tranylcypromine.

A Foundational Tool in Neuropharmacology Research

The ability to induce a sustained, global increase in brain monoamines made tranylcypromine a workhorse for neuropharmacology and neuroscience research for decades.

Probing the Monoamine Hypothesis

Tranylcypromine was instrumental in studies that built the foundation of the monoamine hypothesis of depression. By administering the drug to animal models, researchers could directly observe the behavioral and physiological effects of elevated monoamine levels, providing critical evidence linking these neurotransmitters to mood regulation.[6]

The "Cheese Effect": A Clinical Problem, A Research Paradigm

The most significant clinical drawback of tranylcypromine became a powerful research paradigm. It was discovered that patients taking the drug could experience a life-threatening hypertensive crisis if they consumed foods rich in tyramine, such as aged cheese.[1][14] This occurs because MAO-A in the gut is responsible for breaking down dietary tyramine.[7] When inhibited by tranylcypromine, tyramine is absorbed, causing a massive release of norepinephrine and a subsequent spike in blood pressure.[14] Researchers leveraged this "cheese effect" to create reliable animal models of hypertensive crisis, allowing for the study of adrenergic pharmacology and the development of rescue agents.

Experimental Protocol: Induction of a Tyramine-Mediated Hypertensive Crisis in a Rodent Model

This protocol outlines a general procedure for using tranylcypromine to sensitize a rodent model to the pressor effects of tyramine.

Objective: To demonstrate the potentiation of tyramine's pressor effects following irreversible MAO inhibition by tranylcypromine.

Materials:

-

Tranylcypromine hydrochloride (soluble in saline)

-

Tyramine hydrochloride (soluble in saline)

-

Sterile saline solution (0.9% NaCl)

-

Rodent model (e.g., Sprague-Dawley rat)

-

Arterial catheterization setup for direct blood pressure monitoring

-

Data acquisition system

Methodology:

-

Animal Preparation & Acclimatization: Surgically implant an arterial catheter (e.g., in the carotid or femoral artery) for continuous, direct blood pressure monitoring. Allow the animal to recover fully for at least 24-48 hours. Ensure the animal is acclimatized to the experimental setup to minimize stress-induced blood pressure fluctuations.

-

Baseline Measurement: Record a stable baseline mean arterial pressure (MAP) for at least 30 minutes.

-

Tranylcypromine Administration: Administer tranylcypromine (e.g., 3-5 mg/kg, intraperitoneally). This dose is sufficient to achieve significant MAO inhibition.

-

Inhibition Period: Wait for 2-4 hours. This allows for the absorption of tranylcypromine and the irreversible inactivation of MAO enzymes.

-

Tyramine Challenge: Administer a low dose of tyramine (e.g., 1-2 mg/kg, intravenously or intraperitoneally). In a non-pretreated animal, this dose would have a minimal effect on blood pressure.

-

Data Acquisition: Continuously monitor and record MAP, systolic pressure, diastolic pressure, and heart rate for at least 60 minutes following the tyramine challenge.

-

Analysis: Quantify the peak change in MAP from the pre-challenge baseline. Compare this to the pressor effect of the same tyramine dose in a control animal that received a saline vehicle instead of tranylcypromine. The expected outcome is a dramatically exaggerated and prolonged hypertensive response in the tranylcypromine-pretreated animal.

Caption: Experimental workflow for inducing a tyramine-pressor response.

Beyond the Synapse: A New Role in Epigenetics

For decades, tranylcypromine was viewed almost exclusively through the lens of monoamine oxidase inhibition. However, recent discoveries have unveiled a fascinating "off-target" activity that has revitalized its use as a research tool in entirely new fields. It has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/BHC110), a flavin-dependent enzyme that removes methyl groups from histones and plays a crucial role in epigenetic regulation.[3][13][17]

This discovery was not entirely surprising, given that LSD1 shares close structural homology with MAO.[13][17] Tranylcypromine inhibits LSD1 via a similar mechanism-based, irreversible pathway.[13] This has positioned tranylcypromine as a valuable probe for studying the role of LSD1 in gene transcription, cellular differentiation, and disease, particularly in oncology, where LSD1 is often overexpressed in tumors.[1][3] This dual activity makes tranylcypromine a complex but powerful tool for researchers investigating the interplay between neurotransmission and epigenetic regulation.

| Target Enzyme | Inhibitory Potency/Kinetics | Reference(s) |

| Monoamine Oxidase A (MAO-A) | Non-selective, irreversible inhibitor | [3][11][12] |

| Monoamine Oxidase B (MAO-B) | Non-selective, irreversible inhibitor (slight preference) | [3][11][12] |

| Lysine-Specific Demethylase 1 (LSD1) | IC₅₀ < 2 µM; Kᵢ = 242 µM, kᵢₙₐ꜀ₜ = 0.0106 s⁻¹ | [3][13] |

Conclusion: The Enduring Legacy of a Research Workhorse

The history of tranylcypromine is a testament to the unpredictable nature of drug discovery. A failed stimulant and decongestant became a cornerstone of neuropharmacology research, providing a key that helped unlock the role of monoamines in brain function and mood disorders. Its potent, irreversible mechanism of action, once a source of clinical concern, was the very property that made it an invaluable experimental tool. Today, as its role in inhibiting epigenetic modifiers like LSD1 is explored, tranylcypromine continues its journey. It serves as a powerful reminder that even well-characterized molecules can hold surprising new functions, ensuring its place in the researcher's toolkit for years to come.

References

-

Wikipedia. Tranylcypromine. [Link]

-

National Institute of Health (NIH). Tranylcypromine - LiverTox - NCBI Bookshelf. [Link]

-

Patsnap Synapse. What is the mechanism of Tranylcypromine Sulfate?. [Link]

-

MedPath. Tranylcypromine | Advanced Drug Monograph. [Link]

-

PubMed. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug. [Link]

-

Slack Journals. Early Development of Monoamine Oxidase Inhibitors | Psychiatric Annals. [Link]

-

Drugs.com. Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link]

-

Wikipedia. Monoamine oxidase inhibitor. [Link]

-

YouTube. Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

-

Psychiatry Online. Tranylcypromine: Its Pharmacology, Safety, and Efficacy. [Link]

-

PubMed. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [Link]

-

National Institute of Health (NIH). Tranylcypromine - StatPearls - NCBI Bookshelf. [Link]

-

National Institute of Health (NIH). Tranylcypromine | C9H11N | CID 5530 - PubChem. [Link]

-

ResearchGate. (PDF) History and Therapeutic Use of MAO-A Inhibitors.. [Link]

-

Talkiatry. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work. [Link]

-

ResearchGate. Tranylcypromine in mind (Part I): Review of pharmacology. [Link]

-

PubMed Central. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model. [Link]

Sources

- 1. trial.medpath.com [trial.medpath.com]

- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work | Talkiatry [talkiatry.com]

- 6. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. CAS 155-09-9: Tranylcypromine | CymitQuimica [cymitquimica.com]

- 11. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 12. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]

- 13. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry and pharmacology of 2-phenylcyclopropanamine enantiomers

An In-Depth Technical Guide to the Stereochemistry and Pharmacology of 2-Phenylcyclopropanamine Enantiomers

Authored by: Gemini, Senior Application Scientist

Abstract

2-Phenylcyclopropanamine, known clinically as the racemic antidepressant tranylcypromine, represents a classic case study in the critical role of stereochemistry in pharmacology. As a structural analog of amphetamine, its rigid cyclopropane ring introduces two chiral centers, giving rise to two stable enantiomers: (+)-(1R,2S)-tranylcypromine and (–)-(1S,2R)-tranylcypromine.[1] While marketed as a racemate, these enantiomers possess remarkably distinct pharmacological, pharmacokinetic, and clinical profiles.[2] This technical guide provides an in-depth exploration of the stereoselective actions of these molecules, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect their differential mechanisms of action as both monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors, detail methodologies for their synthesis and analytical separation, and discuss the clinical implications of their stereoisomerism.

The Principle of Chirality in Drug Action: A Three-Point Perspective

The fundamental tenet of stereopharmacology is that biological systems—receptors, enzymes, and transporters—are inherently chiral. This chirality dictates that they can and often do interact differently with the enantiomers of a chiral drug. A widely accepted model for this differentiation is the "three-point attachment" concept, which posits that for a chiral receptor to distinguish between enantiomers, there must be at least three points of interaction. If one enantiomer (the eutomer) aligns perfectly with these points, its mirror image (the distomer) cannot, leading to differences in binding affinity, efficacy, or both.[3]

The 2-phenylcyclopropanamine enantiomers provide a compelling real-world example of this principle, where the spatial arrangement of the phenyl ring, the cyclopropane scaffold, and the amine group dictates their interaction with distinct biological targets.

Figure 1: Conceptual diagram of the three-point attachment model for chiral recognition.

Stereoselective Pharmacology: A Tale of Two Enantiomers

Tranylcypromine is a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase (MAO-A and MAO-B).[1] This inhibition leads to increased synaptic availability of monoamine neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[4] However, the enantiomers contribute to this overall profile in markedly different ways, exhibiting a clear division of labor between MAO inhibition and effects on monoamine transporters.

(+)-(1R,2S)-Tranylcypromine: The Potent MAO Inhibitor

The (+)-enantiomer is a significantly more potent inhibitor of monoamine oxidase than its (–)-counterpart.[2] Studies indicate that (+)-TCP has a 15- to 20-times greater potency for MAO.[2] Its actions are particularly pronounced on serotonergic systems. In animal models, (+)-TCP administration leads to increased brain levels of serotonin (5-HT) and behavioral effects consistent with enhanced serotonergic neurotransmission, whereas the (–)-enantiomer has little to no effect on 5-HT levels.[5] This suggests that the (+)-isomer is the primary driver of the racemate's effects on the serotonin system via MAO inhibition.

Biochemical studies monitoring platelet MAO activity in humans confirm the potent inhibitory action of the (+)-isomer, even at low doses.[6]

(–)-(1S,2R)-Tranylcypromine: The Catecholamine Reuptake Blocker